n,n'-(1,4-Phenylene)bis(2-methoxyacetamide)
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Overview
Description
N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is characterized by the presence of two methoxyacetamide groups attached to a 1,4-phenylene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) typically involves the reaction of 1,4-phenylenediamine with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) can be used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxyacetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N,N’-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide): This compound has a similar structure but with methyl groups instead of methoxy groups.
N,N’-(2-Methyl-1,4-phenylene)bis(benzenesulfonamide): Another similar compound with sulfonamide groups instead of methoxyacetamide groups.
Uniqueness
N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) is unique due to its specific functional groups, which impart distinct chemical and biological properties. The presence of methoxyacetamide groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methoxy-N-[4-[(2-methoxyacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H16N2O4/c1-17-7-11(15)13-9-3-5-10(6-4-9)14-12(16)8-18-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
CYAOLKNWTZHMBU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)NC(=O)COC |
Origin of Product |
United States |
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